molecular formula C12H14F6N2O2 B10860331 Alpibectir CAS No. 2285440-39-1

Alpibectir

Cat. No.: B10860331
CAS No.: 2285440-39-1
M. Wt: 332.24 g/mol
InChI Key: ZEAVKHMQTZBUND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpibectir involves multiple steps, including the fluorination of specific sites within the molecule. The preparation methods utilize advanced techniques such as nuclear magnetic resonance and high-resolution mass spectrometry to ensure the precise detection and quantification of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using ultra-high performance liquid chromatography tandem mass spectrometry. This method allows for the efficient detection and quantification of drug-related material without the use of radiolabeled drugs .

Chemical Reactions Analysis

Scientific Research Applications

Alpibectir has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is being developed as an oral treatment for pulmonary tuberculosis, especially in combination with ethionamide or prothionamide. The compound enhances the efficacy of these drugs and reduces the emergence of resistance, making it a valuable addition to the treatment of multi-drug resistant tuberculosis .

Mechanism of Action

Alpibectir acts on bacterial transcriptional regulators, stimulating novel bioactivation pathways for ethionamide. This results in an increase in ethionamide efficacy while simultaneously overcoming resistance. The compound targets the transcription regulator VirS, which is a novel approach in the treatment of tuberculosis .

Comparison with Similar Compounds

Similar Compounds:

  • Ethionamide
  • Prothionamide
  • Isoniazid

Uniqueness: Alpibectir is unique in its ability to enhance the efficacy of ethionamide and overcome resistance through a novel mechanism of action targeting bacterial transcriptional regulators. This sets it apart from other similar compounds, making it a promising candidate for the treatment of multi-drug resistant tuberculosis .

Properties

CAS No.

2285440-39-1

Molecular Formula

C12H14F6N2O2

Molecular Weight

332.24 g/mol

IUPAC Name

4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one

InChI

InChI=1S/C12H14F6N2O2/c13-11(14,15)2-1-9(21)20-5-3-10(4-6-20)7-8(19-22-10)12(16,17)18/h1-7H2

InChI Key

ZEAVKHMQTZBUND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F

Origin of Product

United States

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